

Application of 2,3-Pentanedione in Fragrance Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Pentanedione

Cat. No.: B165514

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Introduction

2,3-Pentanedione, also known as acetyl propionyl, is an alpha-diketone naturally occurring in a variety of foods and beverages, including butter, bread, coffee, and wine.^[1] Its distinct organoleptic profile—creamy, buttery, sweet, and caramellic with a fruity nuance—makes it a valuable ingredient in both flavor and fragrance formulations.^{[1][2]} In perfumery, it is particularly effective in gourmand and fruity compositions, where it can impart a rich, edible quality and enhance existing notes. This document provides detailed application notes and experimental protocols for the effective use and evaluation of **2,3-Pentanedione** in fragrance formulations.

Application Notes

Organoleptic Profile

2,3-Pentanedione possesses a complex and multifaceted odor profile. At different concentrations, it can elicit a range of sensory perceptions. Its primary characteristics are sweet, caramellic, and buttery.^[3]

Table 1: Organoleptic Profile of **2,3-Pentanedione**

| Concentration | Predominant Notes | Description |
|------------------------|------------------------------|---|
| Low (<0.01%) | Sweet, Fruity, Creamy | Adds a subtle sweetness and creaminess, enhancing fruity and floral notes. |
| Medium (0.01% - 0.05%) | Buttery, Caramellic, Toasted | Imparts a distinct buttery and caramelized character, reminiscent of baked goods. |
| High (>0.05%) | Pungent, Cheesy, Oily | Can become overpowering and exhibit more savory, cheesy, and oily facets. |

Applications in Fragrance Formulations

2,3-Pentanedione is a versatile ingredient that can be used in a wide array of fragrance types to achieve specific olfactory effects.

- Gourmand Fragrances:** This is the most common application for **2,3-Pentanedione**. It is used to create realistic and decadent edible notes such as caramel, butterscotch, coffee, and creamy vanilla. It can provide a rich mouthfeel and depth to sweet compositions.
- Fruity Fragrances:** In fruit accords, particularly those of stone fruits (peach, apricot) and tropical fruits (mango, pineapple), **2,3-Pentanedione** can enhance the creamy and ripe aspects of the fruit, adding a lactonic quality.^{[4][5]}
- Floral Fragrances:** In small traces, it can soften and add a creamy, almost buttery nuance to certain floral notes, particularly white florals like tuberose and gardenia.
- Woody and Oriental Fragrances:** It can be used to add a subtle sweetness and warmth, complementing notes of vanilla, sandalwood, and amber.

Recommended Usage Levels

The concentration of **2,3-Pentanedione** in a fragrance concentrate should be carefully controlled to achieve the desired effect without overwhelming the composition.

Table 2: Recommended Usage Levels of **2,3-Pentanedione** in Fragrance Concentrate

| Fragrance Application | Recommended Concentration (%) | Effect |
|-----------------------|-------------------------------|--|
| Fine Fragrance | 0.001 - 0.02 | To add subtle creamy and sweet nuances. |
| Candles & Wax Melts | 0.01 - 0.08 | To create strong gourmand and bakery scents. |
| Soaps & Body Washes | 0.005 - 0.04 | To provide a creamy, comforting character. |
| Lotions & Creams | 0.005 - 0.03 | To enhance sweet and fruity notes. |

Note: It is recommended to start with the lower end of the concentration range and adjust based on sensory evaluation. A general recommendation for acetyl propionyl (**2,3-Pentanedione**) usage is up to 0.0800% in the fragrance concentrate.[\[6\]](#)

Stability and Formulation Considerations

As an alpha-diketone, **2,3-Pentanedione** can be reactive in certain cosmetic bases.[\[7\]](#)

- pH: Stability can be affected by the pH of the final product. It is generally more stable in neutral to slightly acidic formulations.
- Light: Exposure to UV light can cause degradation and discoloration.[\[8\]](#) The use of UV absorbers in the formulation and opaque packaging is recommended.
- Oxidation: Like many fragrance ingredients, **2,3-Pentanedione** can be prone to oxidation, which can alter its scent profile.[\[8\]](#) The inclusion of antioxidants in the fragrance concentrate can help mitigate this.
- Schiff Base Formation: **2,3-Pentanedione** can react with primary amines (present in some raw materials) to form Schiff bases, which can lead to discoloration (yellowing or browning) over time.[\[8\]](#) It is crucial to test the stability of the fragrance in the final product base.

Experimental Protocols

Protocol 1: Sensory Evaluation of 2,3-Pentanedione in a Fragrance Blend (Triangle Test)

Objective: To determine if a perceptible difference exists between a standard fragrance formulation and a formulation containing **2,3-Pentanedione**.

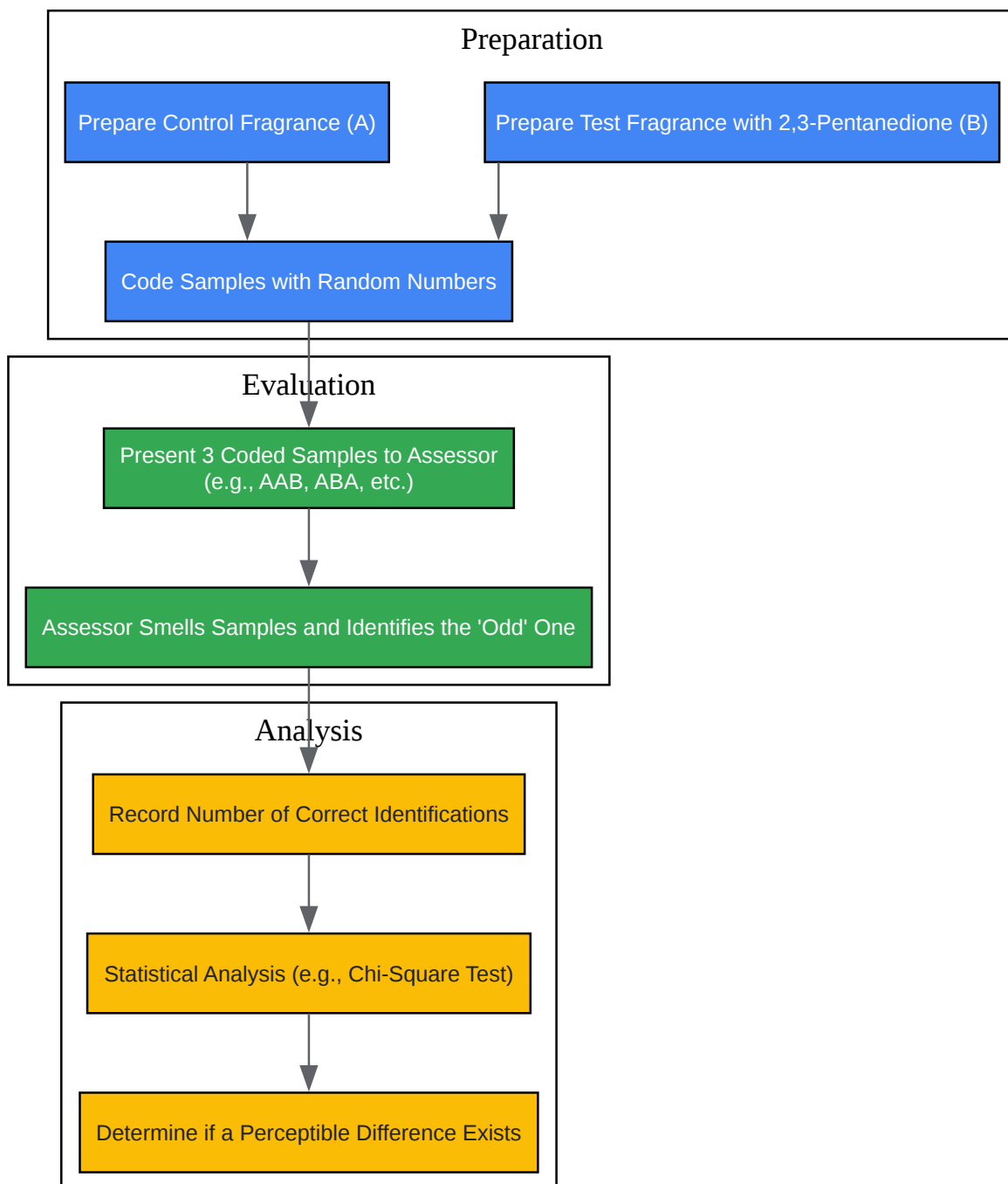
Materials:

- Standard fragrance formulation (Control)
- Fragrance formulation with **2,3-Pentanedione** (Test)
- Smelling strips or blotters
- Glass vials for sample presentation
- Panel of at least 15 trained sensory assessors
- Well-ventilated, odor-free testing environment[9]

Procedure:

- Sample Preparation:
 - Prepare the Control and Test fragrance formulations.
 - Code the samples with random three-digit numbers.
- Test Design:
 - The triangle test will be used, where each assessor receives three samples: two are identical, and one is different.[10][11]
 - Six possible presentation orders should be randomized across the assessors (e.g., AAB, ABA, BAA, BBA, BAB, ABB, where A is the Control and B is the Test sample).[10]
- Evaluation:

- Each assessor is presented with their set of three coded samples.
- Assessors are instructed to smell each sample from left to right on a smelling strip.
- They are asked to identify the "odd" or different sample.[\[10\]](#) A forced-choice procedure is used.[\[12\]](#)
- Data Analysis:
 - Record the number of correct identifications.
 - Use a statistical table for the triangle test (or a chi-square test) to determine if the number of correct answers is statistically significant at a chosen confidence level (typically 95%).
[\[10\]](#)



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Figure 1: Workflow for the Triangle Test.

Protocol 2: Quantifying the Intensity of Buttery/Creamy Notes (Paired Comparison Test)

Objective: To determine if there is a directional difference in the intensity of a specific sensory attribute (e.g., "buttery" or "creamy") between two fragrance samples.^{[1][5]}

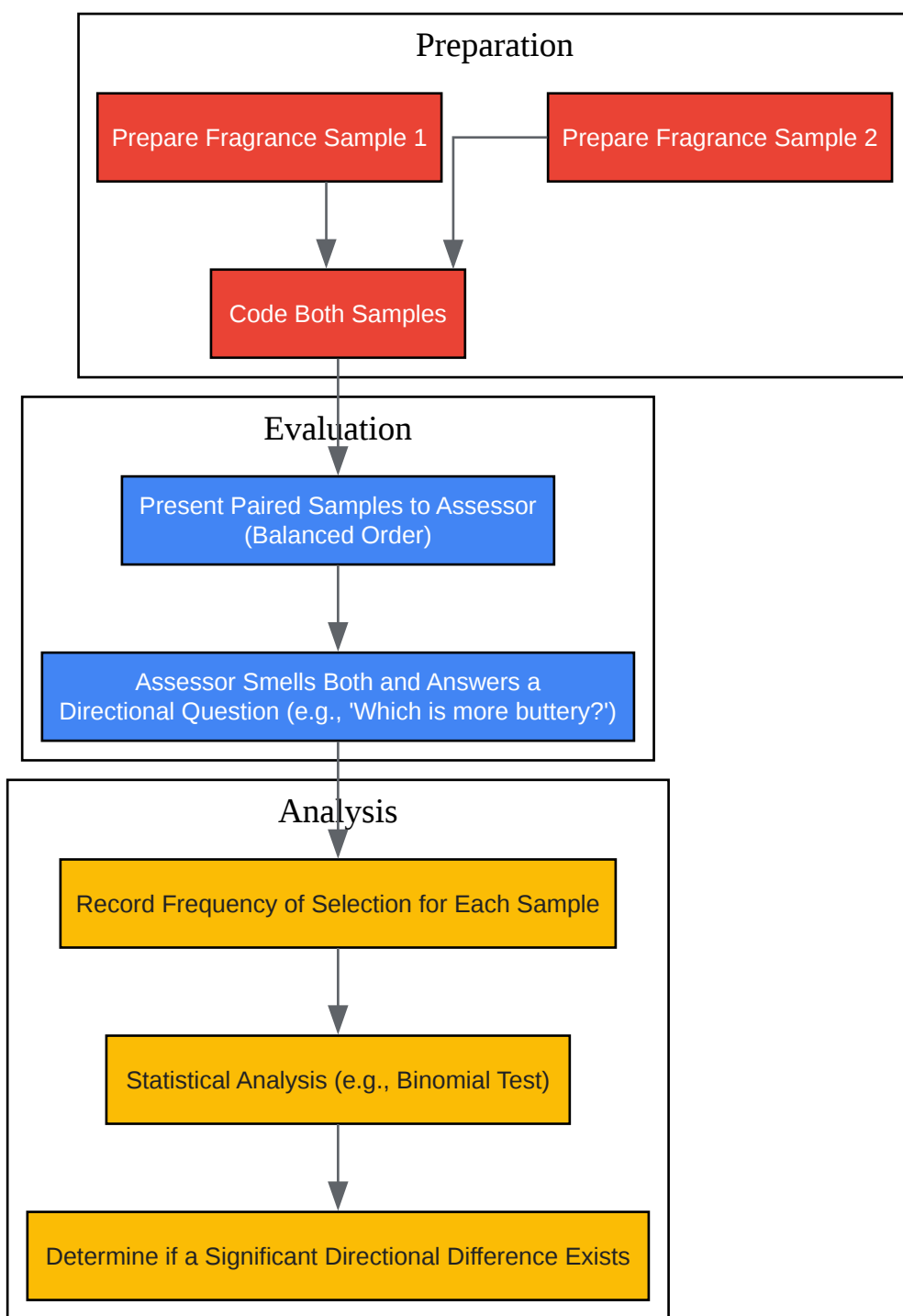
Materials:

- Two fragrance formulations to be compared (Sample 1 and Sample 2)
- Smelling strips or blotters
- Glass vials for sample presentation
- Panel of at least 15 trained sensory assessors
- Well-ventilated, odor-free testing environment

Procedure:

- Sample Preparation:
 - Prepare the two fragrance formulations.
 - Code the samples with random three-digit numbers.
- Test Design:
 - A paired comparison test will be used.
 - Each assessor receives the two coded samples. The order of presentation should be balanced across assessors (Sample 1 then Sample 2, and Sample 2 then Sample 1).
- Evaluation:
 - Assessors are instructed to smell both samples.

- They are asked a specific directional question, for example: "Which sample has a more intense buttery aroma?". A forced choice is required.[\[1\]](#)
- Data Analysis:
 - Record the number of times each sample was chosen as having the more intense attribute.
 - Use a binomial test or a statistical table for paired comparison tests to determine if there is a significant preference for one sample over the other.



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Figure 2: Workflow for the Paired Comparison Test.

Protocol 3: Stability Testing of Fragrance with **2,3-Pentanedione** in a Consumer Product Base

Objective: To evaluate the stability of a fragrance containing **2,3-Pentanedione** in a specific consumer product base (e.g., lotion, soap, candle) over time and under different environmental conditions.

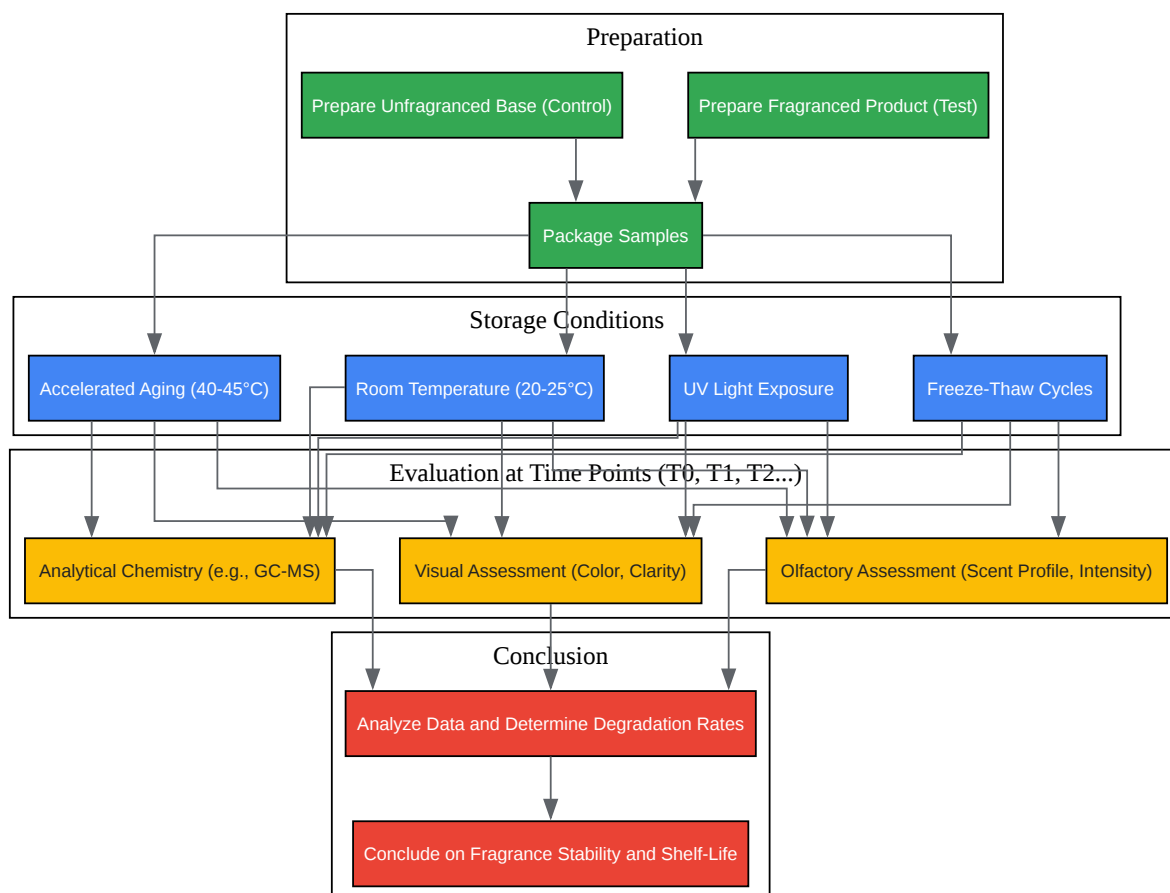
Materials:

- Fragrance formulation containing **2,3-Pentanedione**
- Unfragranced consumer product base (Control)
- Fragranced consumer product (Test)
- Appropriate packaging for the product
- Environmental chambers (for controlled temperature and humidity)
- UV light exposure chamber
- Analytical instrumentation (e.g., GC-MS) for chemical analysis (optional)
- Trained sensory panel

Procedure:

- Sample Preparation:
 - Prepare a batch of the unfragranced product base (Control).
 - Prepare a batch of the fragranced product, incorporating the fragrance at the desired concentration.
 - Package the Control and Test samples in the final intended packaging.
- Storage Conditions:

- Store samples under various conditions to simulate shelf-life and consumer use:
 - Accelerated Aging: 40-45°C for a specified period (e.g., 4, 8, 12 weeks). This is used to predict long-term stability.[\[8\]](#)
 - Room Temperature: 20-25°C in the dark.
 - Light Exposure: Under controlled UV light to assess photodegradation.[\[8\]](#)
 - Freeze-Thaw Cycles: Repeatedly freeze and thaw samples to assess physical stability.
- Evaluation Schedule:
 - Evaluate the samples at predetermined time points (e.g., initial, 1 week, 4 weeks, 8 weeks, 12 weeks).
- Evaluation Parameters:
 - Visual Assessment: Check for changes in color, clarity, and viscosity. Note any separation or precipitation.
 - Olfactory Assessment: A sensory panel should evaluate the odor of the Test sample compared to a freshly prepared sample or a control stored at optimal conditions. Note any changes in fragrance character, intensity, or the development of off-notes.
 - Physicochemical Analysis (Optional): Use techniques like GC-MS to quantify the concentration of **2,3-Pentanedione** and other key fragrance components over time to monitor for degradation.
- Data Analysis:
 - Compile the visual and olfactory data in a structured format.
 - Analyze any quantitative data to determine the rate of degradation under different conditions.
 - Conclude on the stability of the fragrance in the product base and identify any potential issues.



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Figure 3: Logical Flow of Fragrance Stability Testing.

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- To cite this document: BenchChem. [Application of 2,3-Pentanedione in Fragrance Formulations: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165514#application-of-2-3-pentanedione-in-fragrance-formulations]

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